molecular formula C9H16O2 B174410 Ethyl 2-cyclopentylacetate CAS No. 18322-54-8

Ethyl 2-cyclopentylacetate

Cat. No. B174410
CAS RN: 18322-54-8
M. Wt: 156.22 g/mol
InChI Key: DBSADESEDBCPFO-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopentylacetate is a chemical compound with the molecular formula C9H16O2 . It is used in various applications, from pharmaceutical synthesis to fragrance creation.


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyclopentylacetate consists of two main parts: a cyclopentyl group and an acetate group . The molecular weight is 156.22 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-cyclopentylacetate are not detailed in the search results, related compounds like β-keto esters can undergo a variety of reactions. For instance, they can participate in Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile .


Physical And Chemical Properties Analysis

Ethyl 2-cyclopentylacetate has a molecular weight of 156.22 g/mol. It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has a rotatable bond count of 4 .

Scientific Research Applications

Analytical Chemistry

Ethyl 2-cyclopentylacetate is used in analytical chemistry, particularly in the field of gas chromatography (GC). It serves as a building block in the synthesis of more complex molecules for analysis .

Cell Culture & Analysis

This compound is also used in cell culture and analysis. It can be used in various techniques and for different cell types, contributing to the understanding of cell signaling and developmental biology research .

Chemistry & Synthesis

In the field of chemistry and synthesis, Ethyl 2-cyclopentylacetate is used in processes such as ADC & Bioconjugation and Peptide Synthesis .

Environmental & Cannabis Testing

Ethyl 2-cyclopentylacetate is used in environmental testing, including air sampling and monitoring, drinking water testing, and cannabis testing. It’s also used in food and beverage testing and manufacturing, including chemical analysis, flavor and fragrance formulation, and microbiological analysis .

Genomics

In genomics, this compound is used in advanced gene editing, cloning & expression, and DNA & RNA purification .

Materials Science & Engineering

Ethyl 2-cyclopentylacetate finds its application in materials science and engineering, including 3D bioprinting, 3D printing, batteries, supercapacitors, and fuel cells .

Pharma & Biopharma Manufacturing

In the pharmaceutical and biopharmaceutical manufacturing sector, this compound is used in antibody drug conjugate manufacturing and other biopharma 4.0 processes .

Protein Biology

Lastly, in protein biology, Ethyl 2-cyclopentylacetate is used in ELISA, enzyme activity assays, and flow cytometry .

Mechanism of Action

Target of Action

Ethyl 2-cyclopentylacetate is a complex organic compound

Mode of Action

The mode of action of Ethyl 2-cyclopentylacetate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas for future research.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) value of 2.61 , suggesting that it may have good bioavailability.

properties

IUPAC Name

ethyl 2-cyclopentylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSADESEDBCPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289671
Record name Ethyl 2-cyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclopentylacetate

CAS RN

18322-54-8
Record name 18322-54-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclopentylacetate
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (1 mL) was added to a solution of cyclopentylacetic acid (5.8 mL, 46 mmol) in anhydrous EtOH (15 mL) and heated to reflux for 3 hours. Thereafter, volatiles were removed under reduced pressure and the residue was diluted with water and ethyl acetate. The organic layer was separated, washed with 5% sodium bicarbonate, brine, dried over Na2SO4, and filtered. After evaporation of solvent under reduced pressure, a syrupy cyclopentylacetic acid ethyl ester was obtained and used in the next step without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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